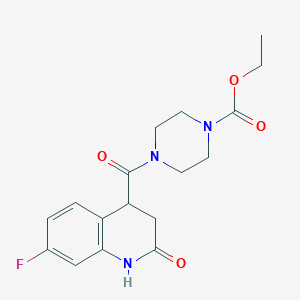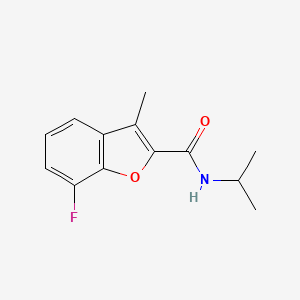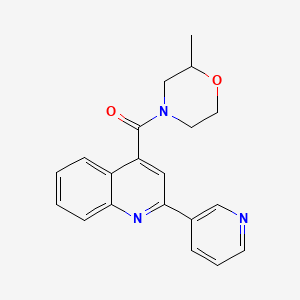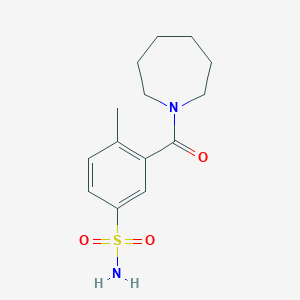![molecular formula C14H20N4O B7462475 N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide, commonly known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Mécanisme D'action
MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When MP-10 binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of pain signals and the release of dopamine, which is associated with reward and pleasure.
Biochemical and Physiological Effects
MP-10 has been shown to have analgesic effects in animal models of pain, and it may have potential as a treatment for chronic pain. It has also been shown to have less potential for abuse than other opioids, which may make it a safer option for pain management. MP-10 has also been studied for its potential use in addiction research, as it may have less potential for abuse than other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MP-10 in lab experiments is its selective agonism of the μ-opioid receptor, which allows for more targeted research on the effects of this receptor. However, one limitation is that MP-10 is a synthetic compound, which may limit its applicability to natural systems.
Orientations Futures
There are several potential future directions for research on MP-10. One area of interest is the potential use of MP-10 as a treatment for chronic pain. Another area of interest is the potential use of MP-10 in addiction research, particularly in the development of safer opioid medications. Additionally, further research could be conducted on the biochemical and physiological effects of MP-10, as well as its potential limitations and drawbacks for scientific research.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the condensation of 2,6-dimethylpyrazine with ethyl acetoacetate, followed by the reaction of the resulting product with methylamine and isopropyl bromide. The final step involves the reaction of the resulting product with 4-cyanopyridine to yield MP-10.
Applications De Recherche Scientifique
MP-10 has been studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of pain, and it may have potential as a treatment for chronic pain. MP-10 has also been studied for its potential use in addiction research, as it may have less potential for abuse than other opioids.
Propriétés
IUPAC Name |
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-8(2)12-6-10(14(19)15-5)11-7-16-18(9(3)4)13(11)17-12/h6-9H,1-5H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBNJJMYTYBOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diisopropyl-N-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)

![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)


![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
